

# Off-Target Effects of Lansoprazole in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Lansoprazole |           |  |  |  |
| Cat. No.:            | B1674482     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of the gastric H+/K+ ATPase, which is crucial for acid secretion in the stomach. However, a growing body of evidence reveals that lansoprazole exerts a range of "off-target" effects in various cellular models, independent of its action on the gastric proton pump. These effects, observed in both cancer and non-cancer cell lines, involve the modulation of key signaling pathways, induction of cell cycle arrest and apoptosis, and interference with fundamental cellular processes such as autophagy and lysosomal function. This technical guide provides a comprehensive overview of the known off-target effects of lansoprazole in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

### **Quantitative Data Summary**

The following tables summarize the quantitative data on the off-target effects of **lansoprazole** across various cellular models.

Table 1: IC50 Values of Lansoprazole in Various Cancer Cell Lines



| Cell Line  | Cancer Type                   | IC50 Value<br>(μM) | Exposure Time<br>(h) | Assay Method         |
|------------|-------------------------------|--------------------|----------------------|----------------------|
| A549       | Non-small cell<br>lung cancer | 110.4              | 48                   | MTT                  |
| A549       | Non-small cell lung cancer    | 69.5               | 72                   | MTT                  |
| SSL-PDO    | Sessile serrated lesions      | 47                 | Not Specified        | Cell viability assay |
| HCT-116    | Colon Cancer                  | > 100              | 48                   | MTT                  |
| HT-29      | Colon Cancer                  | > 100              | 48                   | MTT                  |
| MCF-7      | Breast Cancer                 | > 100              | 48                   | MTT                  |
| MDA-MB-231 | Breast Cancer                 | ~50                | 48                   | MTT                  |

Table 2: Effects of Lansoprazole on Protein Expression and Activity



| Cellular Model                    | Target<br>Protein/Proces<br>s | Effect                | Lansoprazole<br>Concentration<br>(µM) | Method                                   |
|-----------------------------------|-------------------------------|-----------------------|---------------------------------------|------------------------------------------|
| THP-1 (human monocytic cells)     | TNF-α mRNA expression         | Significantly reduced | 100                                   | RT-PCR                                   |
| THP-1 (human monocytic cells)     | IL-1β mRNA<br>expression      | Significantly reduced | 100                                   | RT-PCR                                   |
| THP-1 (human monocytic cells)     | lκB-α<br>phosphorylation      | Inhibited             | 100                                   | Western Blot                             |
| THP-1 (human monocytic cells)     | ERK<br>phosphorylation        | Inhibited             | 100                                   | Western Blot                             |
| A549 (human<br>NSCLC)             | STAT3<br>phosphorylation      | Inhibited             | Not Specified                         | Western Blot                             |
| A549 (human<br>NSCLC)             | Akt<br>phosphorylation        | Downregulated         | Not Specified                         | Western Blot                             |
| A549 (human<br>NSCLC)             | mTOR<br>phosphorylation       | Downregulated         | Not Specified                         | Western Blot                             |
| A549 (human<br>NSCLC)             | K-Ras<br>expression           | Suppressed            | Not Specified                         | Western Blot                             |
| A549 (human<br>NSCLC)             | c-Raf<br>phosphorylation      | Reduced               | Not Specified                         | Western Blot                             |
| RL34 (rat liver epithelial cells) | Nrf2 nuclear accumulation     | Induced               | 100                                   | Western Blot,<br>Immunocytoche<br>mistry |
| RL34 (rat liver epithelial cells) | HO-1 mRNA expression          | Increased             | 100                                   | RT-PCR                                   |
| RL34 (rat liver epithelial cells) | p38 MAPK<br>phosphorylation   | Promoted              | 100                                   | Western Blot                             |
| SSL-PDOs                          | Skp2 protein expression       | Downregulated         | Not Specified                         | Western Blot                             |



| SSL-PDOs                                | p27 protein<br>expression   | Upregulated       | Not Specified | Western Blot  |
|-----------------------------------------|-----------------------------|-------------------|---------------|---------------|
| Endothelial cells                       | HO-1 mRNA<br>levels         | ~6-fold induction | 100           | Northern Blot |
| Macrophages<br>(J774 cells)             | HO-1 protein expression     | Increased         | 10-100        | Western Blot  |
| Macrophages<br>and Endothelial<br>cells | Ferritin protein expression | Increased         | 100           | Western Blot  |

### Signaling Pathways Modulated by Lansoprazole

**Lansoprazole** has been shown to interfere with multiple signaling cascades that are critical for cell survival, proliferation, and inflammation.

#### Inhibition of NF-kB and ERK Signaling

In human monocytic THP-1 cells, **lansoprazole** suppresses the production of pro-inflammatory cytokines TNF- $\alpha$  and IL-1 $\beta$  induced by lipopolysaccharide (LPS) and Helicobacter pylori components.[1] This anti-inflammatory effect is mediated through the inhibition of both the NF- $\kappa$ B and ERK signaling pathways.[1] **Lansoprazole** prevents the phosphorylation and subsequent degradation of I $\kappa$ B- $\alpha$ , the inhibitory subunit of NF- $\kappa$ B, thereby blocking NF- $\kappa$ B's translocation to the nucleus and transcription of its target genes.[1] Simultaneously, it inhibits the phosphorylation of ERK.[1]

**Fig. 1:** Inhibition of NF-κB and ERK pathways by **lansoprazole**.

## Modulation of PI3K/Akt/mTOR and Ras/Raf/ERK Pathways in Cancer Cells

In non-small cell lung cancer (NSCLC) A549 cells, **lansoprazole** demonstrates antitumor activity by inhibiting several key survival pathways.[2][3] It downregulates the phosphorylation of Akt, mTOR, and other downstream effectors of the PI3K/Akt pathway.[2][3] Additionally, it suppresses the Ras/Raf/ERK signaling cascade by reducing the expression of K-Ras and the phosphorylation of c-Raf and ERK.[2][3]





Click to download full resolution via product page

Fig. 2: Lansoprazole's inhibition of PI3K/Akt and Ras/Raf/ERK pathways.



### Activation of the p38 MAPK/Nrf2 Antioxidant Pathway

**Lansoprazole** has been shown to exert cytoprotective effects against oxidative stress in rat liver epithelial cells by activating the p38 MAPK/Nrf2 pathway. It promotes the phosphorylation of p38 MAPK, which in turn leads to the nuclear translocation and activation of the transcription factor Nrf2. Activated Nrf2 then induces the expression of antioxidant genes such as heme oxygenase-1 (HO-1).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-Target Effects of Lansoprazole in Cellular Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674482#off-target-effects-of-lansoprazole-in-cellular-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com